D-Saccharic acid 1,4-lactone hydrate

Description

Academic Significance of D-Saccharic Acid 1,4-Lactone Monohydrate in Biochemical and Biomedical Research

The academic importance of D-Saccharic acid 1,4-lactone monohydrate stems largely from its well-established function as an inhibitor of β-glucuronidase. nih.govmedchemexpress.comcaymanchem.comselleckchem.com This enzyme plays a critical role in the body's detoxification processes by hydrolyzing glucuronide conjugates. rupahealth.comscbt.com However, elevated β-glucuronidase activity has been associated with the reactivation of detoxified carcinogens and other harmful substances, linking it to an increased risk for certain cancers. researchgate.netnih.gov Consequently, the inhibitory action of D-Saccharic acid 1,4-lactone monohydrate is a key area of research.

In biochemical research, it is frequently used as a standard for comparing the efficacy of newly synthesized β-glucuronidase inhibitors. medchemexpress.com Its established inhibitory profile provides a reliable benchmark for these studies. Beyond its use as a research tool, investigations have delved into its inherent biological activities. Studies have highlighted its potential antioxidant and detoxifying properties. nih.govnih.gov For instance, research has shown its ability to protect murine hepatocytes from cytotoxicity induced by oxidative stress. nih.govmedchemexpress.com

Furthermore, its role in modulating cellular processes is an active area of investigation. Research has indicated that D-Saccharic acid 1,4-lactone monohydrate can influence apoptosis, or programmed cell death, a fundamental process in development and disease. researchgate.netnih.gov Studies in diabetic rat models have suggested a protective role against hyperglycemia-induced hepatic apoptosis. nih.gov This has spurred further academic inquiry into its potential mechanisms of action at the cellular and molecular levels.

Historical Context and Evolution of Research on D-Glucaric Acid Derivatives

The story of D-Saccharic acid 1,4-lactone monohydrate is intrinsically linked to its parent compound, D-glucaric acid. The synthesis of saccharic acid (an older name for glucaric acid) through the oxidation of sugars with nitric acid was first described by the German chemist Heinrich Kiliani in 1925. acs.org For a considerable time, the commercial application of glucaric acid was primarily industrial, with its sodium salt being used as a chelating agent in detergents. acs.org

The biological relevance of D-glucaric acid and its derivatives began to emerge with the understanding of the D-glucuronic acid pathway in mammals. It was discovered that D-glucaric acid and its lactone forms are natural, non-toxic compounds produced in small amounts by humans and other mammals as end-products of this pathway. researchgate.netnih.gov This endogenous production hinted at a physiological role.

A pivotal development in the research trajectory was the identification of D-glucaro-1,4-lactone as a potent inhibitor of the enzyme β-glucuronidase. researchgate.netnih.gov This discovery shifted the research focus towards the potential therapeutic and disease-preventive applications of D-glucaric acid derivatives. The understanding that elevated β-glucuronidase activity could be detrimental, particularly in the context of cancer, fueled further investigation into its inhibitors. researchgate.netnih.govresearchgate.net

Early research focused on the natural occurrence of D-glucaric acid in various fruits and vegetables, such as apples, oranges, and cruciferous vegetables. researchgate.netnih.gov More recent research has expanded to include the development of synthetic pathways for producing D-glucaric acid from renewable resources like glucose, highlighting its identification as a "top value-added chemical from biomass." nih.govtaylorandfrancis.com The evolution of research has thus progressed from initial chemical synthesis and industrial use to the discovery of its natural occurrence, its role as a β-glucuronidase inhibitor, and its potential applications in biomedicine, supported by modern biotechnological production methods.

Structural Nomenclature and Academic Referencing Conventions for D-Saccharic Acid 1,4-Lactone Monohydrate

The precise and consistent naming of chemical compounds is crucial in academic research to ensure clarity and avoid ambiguity. D-Saccharic acid 1,4-lactone monohydrate is known by several synonyms, which are often used interchangeably in scientific literature.

One of the most common synonyms is D-Glucaro-1,4-lactone monohydrate . caymanchem.com The term "saccharic acid" is an older, yet still recognized, name for glucaric acid. The "1,4-lactone" designation specifies the cyclic ester structure, indicating that the carboxylic acid at position 1 has formed a lactone with the hydroxyl group at position 4 of the D-glucaric acid backbone. The "monohydrate" suffix indicates the presence of one molecule of water of crystallization within the crystal structure.

For academic referencing and database searches, the CAS (Chemical Abstracts Service) Registry Number is the universally accepted unique identifier. For D-Saccharic acid 1,4-lactone monohydrate, the CAS number is 61278-30-6 . caymanchem.com This number ensures that researchers are referring to the exact same chemical entity, regardless of the trivial or systematic name used.

Below is a table summarizing the key identifiers for this compound.

| Identifier Type | Value |

| Systematic Name | 1,4-lactone D-glucaric acid, monohydrate |

| Common Synonyms | D-Glucaro-1,4-lactone monohydrate, D-Saccharolactone |

| CAS Number | 61278-30-6 |

| Molecular Formula | C₆H₈O₇·H₂O |

| Molecular Weight | 210.14 g/mol |

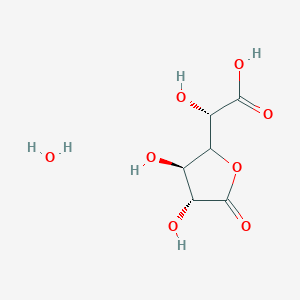

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-[(2S,3R,4R)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.H2O/c7-1-2(8)6(12)13-4(1)3(9)5(10)11;/h1-4,7-9H,(H,10,11);1H2/t1-,2-,3+,4+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFKVZHSFSFLPU-QGBSHYGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(=O)OC1C(C(=O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C(=O)O[C@@H]1[C@@H](C(=O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis, Occurrence, and Synthetic Analogues of D Saccharic Acid 1,4 Lactone Monohydrate

Biosynthesis Pathways of D-Saccharic Acid 1,4-Lactone

The formation of D-saccharic acid 1,4-lactone is intrinsically linked to the metabolism of its precursor, D-glucaric acid. This process occurs both endogenously in some organisms and through microbial fermentation.

D-Saccharic acid 1,4-lactone (DSL) is a product derived from the D-glucuronic acid pathway. nih.govnih.gov In this pathway, D-glucose is converted into D-glucuronic acid, which can then be oxidized to form D-glucaric acid. nutritionrestored.com The enzyme uronate dehydrogenase catalyzes the dehydrogenation of uronic acid to an aldose-lactone, which subsequently hydrolyzes to D-glucaric acid. nutritionrestored.com

Once D-glucaric acid is formed, it exists in an aqueous equilibrium with its various lactone forms, including the more stable D-saccharic acid 1,4-lactone and D-saccharic acid 6,3-lactone. rupahealth.com The lactonization, or the formation of these intramolecular esters, is a spontaneous process, particularly favored under acidic conditions. nih.govrupahealth.com In mammals, D-glucaric acid and D-saccharic acid 1,4-lactone are considered end-products of the D-glucuronic acid pathway. nih.gov

Microbial fermentation is a significant pathway for the production of D-saccharic acid 1,4-lactone, most notably in the production of kombucha. Acetic acid bacteria (AAB) are the primary producers of DSL in this fermented tea matrix. rupahealth.com Specifically, species such as Gluconacetobacter sp. A4 have been identified as synthesizers of DSL from sweetened tea broth. rupahealth.comfoodb.ca

The production of DSL in these fermentations is influenced by the symbiotic culture of bacteria and yeast (SCOBY). The metabolic activities of yeasts produce ethanol (B145695) from sugars, which is then oxidized by AAB to produce various organic acids. nih.gov The glucuronic acid pathway is active in these microbes, leading to the formation of D-glucaric acid and its subsequent lactonization to DSL. selleckchem.com Research has also shown that the presence of certain Lactic Acid Bacteria (LAB), such as Lacticaseibacillus casei and Lactiplantibacillus plantarum, can enhance the production of D-glucuronic acid and D-saccharic acid 1,4-lactone by the AAB. foodb.caselleckchem.com

Beyond traditional fermentation, metabolic engineering has been employed to enhance the production of D-glucaric acid in microorganisms like Escherichia coli and the yeast Saccharomyces cerevisiae. mdpi.comcaymanchem.com These engineered strains, expressing genes for enzymes like myo-inositol oxygenase and uronate dehydrogenase, can convert D-glucose into D-glucaric acid, which exists in solution with its lactone form, DSL. mdpi.com

Natural Occurrence and Distribution in Research Contexts

D-Saccharic acid 1,4-lactone, primarily as its precursor D-glucaric acid, is found in a variety of natural sources. Its presence has been characterized in numerous dietary plants and is a well-documented component of certain fermented beverages.

D-glucaric acid is a natural constituent of many fruits and vegetables. nih.gov Because D-glucaric acid and its lactones exist in equilibrium in aqueous environments, the presence of the acid implies the presence of the lactone. rupahealth.com The highest concentrations have been identified in cruciferous vegetables, apples, grapefruits, and oranges. nih.govfoodb.canih.govselleckchem.com Studies have quantified the D-glucaric acid content in a range of plants, demonstrating significant variability. For instance, the concentration can range from approximately 0.1 g/kg in lettuce and grapes to as high as 3.5 g/kg in broccoli and apples. rupahealth.comnih.gov Other notable sources include Brussels sprouts, cauliflower, mung bean sprouts, and sweet cherries. rupahealth.com

The table below summarizes the D-glucaric acid content found in various dietary plants from a research study.

Table 1: D-Glucaric Acid Content in Selected Fruits and Vegetables Data sourced from Walaszek, Z., et al. (1996). rupahealth.com

| Plant Source | D-Glucaric Acid Content (g/kg) |

| Apples | ~3.5 |

| Broccoli | ~3.5 |

| Brussels Sprouts | ~3.0 |

| Mung Bean Sprouts | ~1.5 |

| Cauliflower | ~1.5 |

| Grapes | ~0.1 |

| Lettuce | ~0.1 |

D-saccharic acid 1,4-lactone is a well-characterized component of kombucha, a fermented tea beverage. rupahealth.comnih.govselleckchem.com Its presence is a direct result of the metabolic activity of the SCOBY. foodb.ca The concentration of DSL in kombucha can vary widely depending on factors such as the specific microbial strains present, the substrate used (e.g., type of tea, addition of other plant materials), and the duration of fermentation. nih.govrupahealth.com

Researchers have used analytical techniques like capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC) for the separation and quantitative determination of DSL in kombucha samples. nih.govnih.gov Reported concentrations in different studies have shown significant variation. For example, one study isolating acetic acid bacteria found that they could produce DSL in concentrations ranging from 0.02 to 0.33 mg/mL. rupahealth.com Another investigation found that adding dried Indian gooseberry to the fermentation broth significantly enhanced DSL content, reaching a peak of 4.04 mg/mL on the ninth day of fermentation. nih.gov

The table below presents findings on DSL concentrations in kombucha from different research contexts.

Table 2: Reported Concentrations of D-Saccharic Acid 1,4-Lactone (DSL) in Kombucha

| Research Context | Reported DSL Concentration | Source(s) |

| Produced by isolated acetic acid bacteria | 0.02 - 0.33 mg/mL | rupahealth.com |

| General range found in commercial products | 57.99 - 132.72 µg/mL | |

| Kombucha with dried Indian gooseberry (Day 9) | 4.04 mg/mL | nih.gov |

Synthetic Methodologies for D-Saccharic Acid 1,4-Lactone and its Derivatives

Chemical synthesis provides an alternative route to obtaining D-saccharic acid 1,4-lactone, primarily through the synthesis of its precursor, D-glucaric acid. The subsequent lactonization to DSL often occurs spontaneously or under specific conditions.

A historical and common method for synthesizing D-glucaric acid is the oxidation of a carbohydrate source, such as D-glucose, with a strong oxidizing agent. One established process involves the oxidation of D-glucose with nitric acid. A patented improvement on this method describes the gradual addition of crystalline D-glucose to nitric acid (50-70% concentration) while maintaining the temperature between 55°C and 90°C. This method is performed without metallic oxidation catalysts, which were found to lower the yield of saccharic acid. The reaction oxidizes both the aldehyde group at the C1 position and the primary alcohol group at the C6 position of glucose to form the dicarboxylic acid, D-glucaric acid.

Once synthesized, D-glucaric acid in an acidic aqueous solution will naturally form an equilibrium mixture of its lactones. This mixture includes D-saccharic acid 1,4-lactone and D-saccharic acid 6,3-lactone. Therefore, the synthesis of D-glucaric acid is the key step in producing D-saccharic acid 1,4-lactone chemically.

More modern approaches include electrochemical methods. A two-step electrocatalytic oxidation of D-glucose on a gold electrode has been described. The first step, at a low potential, selectively oxidizes the aldehyde group to form D-gluconic acid. The second, more challenging step at a higher potential, converts the D-gluconic acid to D-glucaric acid by oxidizing the hydroxymethyl group at the C6 position.

Chemical Synthesis Approaches for Analytical Standards and Research Materials

D-Saccharic acid 1,4-lactone is a crucial reference compound, particularly as a known inhibitor of the enzyme β-glucuronidase. Its availability as a high-purity analytical standard is essential for the validation of new potential inhibitors and for in-vitro diagnostic applications to prevent the cleavage of glucuronides in biological samples like plasma or urine.

The synthesis of D-Saccharic acid 1,4-lactone for research and as an analytical standard typically involves the controlled lactonization of D-glucaric acid. This process is often managed under acidic conditions, which promote the formation of the lactone rings. In aqueous solutions, D-glucaric acid exists in equilibrium with its various lactone forms, including the 1,4-lactone, the 6,3-lactone, and the 1,4:6,3-dilactone.

A common synthetic pathway to obtain the 1,4-monolactone involves the initial synthesis of D-glucaro-1,4:6,3-dilactone. Large-scale synthesis of this dilactone can be achieved from calcium D-glucarate through a process involving azeotropic distillation to drive the dehydration and cyclization. This crystalline dilactone is stable for storage and can be dispensed in precise amounts. Subsequently, the D-glucaro-1,4:6,3-dilactone can undergo spontaneous hydrolysis in an aqueous solution to yield D-Saccharic acid 1,4-lactone. The purity of the final product is critical and is often verified using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of D-Glucaric Acid Derivatives for Comparative Biological Studies

The D-glucaric acid scaffold serves as a versatile starting point for the synthesis of various derivatives for comparative biological investigations. These studies aim to understand structure-activity relationships and to develop new compounds with potential therapeutic applications.

Researchers have synthesized ester and lactone derivatives of D-glucaric acid to create novel biodegradable polymers, such as poly(ester-thioethers) and polyurethanes. For instance, the direct esterification of D-glucaric acid in an acidic methanol (B129727) solution produces a mixture of compounds including dimethyl D-glucarate, methyl D-glucarate 1,4-lactone, and methyl D-glucarate 6,3-lactone, which can be used as monomers for condensation polymerization.

Furthermore, derivatives of D-Saccharic acid 1,4-lactone are investigated for their potential health benefits. Studies have explored its role in preventing hyperglycemia-induced hepatic apoptosis and its antioxidant properties. The synthesis of these derivatives allows for a systematic evaluation of how structural modifications impact biological activity, contributing to the development of agents for disease prevention and treatment.

Investigation of Structural Analogues and Derivatives in Academic Studies

Academic research has focused on the structural analogues and derivatives of D-glucaric acid to explore their unique chemical and biological properties. This includes comparative analyses of its different monolactone forms and the development of novel nucleoside analogues.

Comparative Analysis of D-Glucaric Acid Mono-Lactones (e.g., 1,4-lactone vs. 6,3-lactone)

In aqueous solutions, D-glucaric acid exists in a dynamic equilibrium with its two primary monolactone forms: D-glucaro-1,4-lactone and D-glucaro-6,3-lactone. NMR spectroscopy studies have been instrumental in distinguishing and quantifying these non-symmetrical isomers.

Research indicates that in an equilibrium state in aqueous solution, the concentration of the D-glucaro-6,3-lactone is slightly higher than that of the D-glucaro-1,4-lactone, suggesting greater stability of the 6,3-lactone ring. However, the kinetics of their formation and interconversion are influenced by factors such as pH. In the presence of acid, the D-glucaro-6,3-lactone initially forms more rapidly from the hydrolysis of the 1,4:

Enzymatic Interactions and Molecular Mechanisms of Action of D Saccharic Acid 1,4 Lactone Monohydrate

β-Glucuronidase Inhibition by D-Saccharic Acid 1,4-Lactone Monohydrate

β-Glucuronidases are a family of enzymes responsible for the breakdown of complex carbohydrates by hydrolyzing β-D-glucuronic acid residues from the non-reducing end of glycosaminoglycans. wikipedia.org These enzymes are found in various organisms, from bacteria to mammals, and play a crucial role in processes such as drug metabolism and cellular detoxification. scbt.com Human β-glucuronidase, located in lysosomes, is involved in the breakdown of conjugated bilirubin (B190676) in the gut for reabsorption. wikipedia.org

Elucidation of Competitive Inhibition Mechanisms of β-Glucuronidase

D-Saccharic acid 1,4-lactone monohydrate acts as a competitive inhibitor of β-glucuronidase. nih.gov This mechanism of inhibition was first identified in 1952 and involves the inhibitor molecule binding to the active site of the enzyme, thereby preventing the substrate from binding and catalysis from occurring. nih.gov The structural similarity between D-saccharic acid 1,4-lactone and the natural substrate of β-glucuronidase, glucuronic acid, allows it to fit into the enzyme's active site. scbt.com This competitive binding is a key feature of its inhibitory action.

Quantification of Inhibitory Potency against Various β-Glucuronidase Isoforms (e.g., human enzyme)

The inhibitory potency of D-Saccharic acid 1,4-lactone monohydrate is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For the human β-glucuronidase enzyme, the IC50 value of D-Saccharic acid 1,4-lactone monohydrate has been reported to be 45 µM. caymanchem.comcaymanchem.comsmolecule.com Another study reported a similar IC50 value of 48.4 μM. medchemexpress.comselleckchem.com

The inhibitory potency can vary depending on the specific isoform of β-glucuronidase. For instance, in a study investigating coumarin (B35378) derivatives as β-glucuronidase inhibitors, D-saccharic acid 1,4-lactone was used as a standard and showed an IC50 of 45.75 ± 2.16 µM against the E. coli β-glucuronidase. nih.gov

Table 1: Inhibitory Potency (IC50) of D-Saccharic Acid 1,4-Lactone Monohydrate against β-Glucuronidase

| Enzyme Source | IC50 (µM) |

| Human | 45 caymanchem.comcaymanchem.comsmolecule.com |

| Human | 48.4 medchemexpress.comselleckchem.com |

| E. coli | 45.75 ± 2.16 nih.gov |

Role as a Standard Inhibitor in the Development of Novel β-Glucuronidase Modulators

Due to its well-characterized and potent inhibitory activity, D-Saccharic acid 1,4-lactone monohydrate is frequently used as a standard or reference inhibitor in the development and screening of new β-glucuronidase modulators. caymanchem.comcaymanchem.comsmolecule.commedchemexpress.com Researchers synthesize and test new compounds for their ability to inhibit β-glucuronidase and compare their potency to that of D-saccharic acid 1,4-lactone. nih.gov This provides a benchmark for evaluating the efficacy of novel inhibitors.

Application in Preventing Ex Vivo Deconjugation of Glucuronides in Biological Samples

In a laboratory setting, D-Saccharic acid 1,4-lactone monohydrate is utilized to prevent the breakdown of glucuronides in biological samples such as plasma, serum, or urine. caymanchem.comcaymanchem.comsmolecule.com The presence of β-glucuronidase in these samples can lead to the cleavage (deconjugation) of glucuronide conjugates, which can result in an overestimation of the levels of the unconjugated form of a substance. caymanchem.com By adding D-saccharic acid 1,4-lactone to the samples, researchers can inhibit this enzymatic activity and obtain more accurate measurements of the original concentrations of glucuronidated compounds. caymanchem.comcaymanchem.comsmolecule.com

Interactions with Other Enzyme Systems and Transporters

While primarily known for its effects on β-glucuronidase, the influence of D-Saccharic acid 1,4-lactone monohydrate extends to other enzyme systems involved in related metabolic pathways.

Influence on UDP-Glucuronosyltransferases (UGTs) in Glucuronidation Studies

Glucuronidation is a major phase II metabolic pathway that involves the conjugation of various compounds with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govnih.gov This process increases the water solubility of substances, facilitating their excretion from the body. nih.gov

In in vitro glucuronidation studies using microsomal preparations, the presence of endogenous β-glucuronidase can lead to the hydrolysis of the newly formed glucuronide, creating a "futile cycle" that can result in an underestimation of the true rate of glucuronidation. nih.gov To counteract this, D-saccharic acid 1,4-lactone is often added to the incubation mixtures to inhibit β-glucuronidase activity. nih.govresearchgate.net

However, studies have also investigated the direct effect of D-saccharic acid 1,4-lactone on UGT activity. One study systematically examined the effect of saccharolactone on eight different UGT probe activities using human liver microsomes and recombinant UGT enzymes. nih.gov The results showed that at concentrations commonly used to inhibit β-glucuronidase (e.g., 10 mM), saccharolactone could have a modest inhibitory effect on the activity of some UGT isoforms. nih.gov For example, a concentration-dependent decrease in the glucuronidation activity of pooled human liver microsomes was observed, with a 33% decrease in activity at a 20 mM concentration of saccharolactone. nih.gov In contrast, UGT1A6 expressed in insect or mammalian cells showed no effect from saccharolactone at concentrations up to 20 mM. nih.gov These findings highlight the importance of considering the potential for direct effects of D-saccharic acid 1,4-lactone on UGTs when interpreting data from in vitro glucuronidation assays.

Effects on Valproic Acid Glucuronide Hydrolase (APEH) Activity in Hepatic Cytosol

Scientific investigation into the metabolism of the drug valproic acid (VPA) has pinpointed a crucial enzyme, valproic acid glucuronide (VPA-G) hydrolase, which is identical to acylpeptide hydrolase (APEH). Located predominantly in the human liver cytosol, APEH is responsible for the breakdown of VPA's glucuronide conjugate. In studies characterizing the inhibitory profile of this enzyme, D-saccharic acid 1,4-lactone was identified as a substance that inhibits the hydrolytic activity of recombinant human APEH. This finding helps to define the biochemical properties of APEH and underscores the role of D-saccharic acid 1,4-lactone as an inhibitor of specific hydrolase enzymes.

Potential Modulatory Effects on Klotho Deglycosylation of Excitatory Amino Acid Transporters (EAATs) and Peptide Transporters (PEPTs)

The anti-aging protein Klotho possesses β-glucuronidase activity, enabling it to regulate various transport proteins. As a known β-glucuronidase inhibitor, D-Saccharic acid 1,4-lactone monohydrate (DSAL) has been a valuable tool in understanding these regulatory functions.

Excitatory Amino Acid Transporters (EAATs): Klotho regulates the neuronal excitatory amino acid transporters EAAT3 and EAAT4. In laboratory studies using Xenopus oocytes, the presence of Klotho protein significantly increased the activity of these transporters. This effect was nullified when 10 µM of DSAL was introduced, indicating that the β-glucuronidase function of Klotho is critical for its ability to regulate EAAT3 and EAAT4. unc.edu

Peptide Transporters (PEPTs): Klotho also influences the peptide transporters PEPT1 and PEPT2. Research has shown that soluble β-Klotho protein can decrease the transport activity of these proteins in Xenopus oocytes. This inhibitory effect on PEPT1 was reversed by the addition of DSAL. nih.gov This suggests that by blocking the enzymatic activity of Klotho, DSAL can modulate the transport of peptides across cell membranes. nih.gov

Molecular Mechanisms Underlying Observed Biological Activities

Mechanisms of Antioxidant Activity and Scavenging of Reactive Oxygen Species

D-Saccharic acid 1,4-lactone (DSL) demonstrates notable antioxidant capabilities by directly mitigating oxidative stress. In laboratory studies on murine hepatocytes, DSL provided protection against cell damage caused by tertiary butyl hydroperoxide (TBHP), a chemical that induces significant oxidative stress. nih.gov Cells pre-treated with DSL showed improved viability, highlighting its role in counteracting oxidative damage. nih.gov

In animal models of alloxan-induced diabetes, a condition marked by increased production of reactive oxygen species (ROS), oral administration of DSL helped restore the body's natural antioxidant systems to near-normal levels. This points to a core mechanism of DSL's action: reducing the harmful load of ROS and bolstering cellular antioxidant defenses.

Molecular Basis of Detoxifying Properties

The principal molecular action behind the detoxifying properties of D-Saccharic acid 1,4-lactone monohydrate is its strong inhibition of the β-glucuronidase enzyme. nih.govnih.gov This enzyme is capable of reversing the detoxification of various toxins and potential carcinogens. In the liver, harmful substances are often made water-soluble and prepared for excretion by attaching them to glucuronic acid. β-glucuronidase can cleave this bond, re-releasing the toxins into the body. By inhibiting this enzyme, D-Saccharic acid 1,4-lactone monohydrate ensures that these harmful substances are effectively eliminated, which is believed to be a key component of its detoxifying effects. nih.gov

Modulation of Cellular Apoptotic Pathways (e.g., mitochondria-dependent pathways, Bcl-2 family proteins, caspases)

D-Saccharic acid 1,4-lactone (DSL) has demonstrated a significant ability to prevent programmed cell death, or apoptosis, by influencing key cellular machinery. Its protective effects span both the extrinsic (receptor-mediated) and intrinsic (mitochondria-dependent) apoptotic pathways. nih.gov

In studies of diabetes-related liver damage, DSL was found to counteract the activation of the extrinsic pathway, which involves the protein TNF-α and the enzyme caspase-8. Concurrently, DSL regulates the intrinsic pathway by influencing the Bcl-2 family of proteins, which are crucial for maintaining the integrity of mitochondria. nih.gov In hepatocytes under oxidative stress, DSL helped preserve the mitochondrial membrane potential, preventing the release of cytochrome c. nih.gov The release of this protein is a pivotal event that triggers the activation of executioner caspases, leading to cell death. By blocking this cascade, DSL effectively halts mitochondria-dependent apoptosis. nih.gov

The following interactive table summarizes the documented effects of DSL on key markers of apoptosis in a model of hyperglycemia-induced liver injury.

| Apoptotic Marker | Effect of Hyperglycemia | Effect of DSL Treatment |

|---|---|---|

| Extrinsic Pathway | ||

| TNF-α/TNF-R1 | Increased | Counteracted Increase |

| Caspase-8 Activation | Increased | Inhibited |

| t-Bid Formation | Increased | Inhibited |

| Intrinsic Pathway | ||

| Bcl-2 Family Proteins | Dysregulated | Restored Balance |

| Mitochondrial Membrane Potential | Disturbed | Maintained |

| Cytochrome c Release | Increased | Prevented |

| Caspase-3 Expression | Increased | Decreased |

Interaction with Key Intracellular Signaling Pathways (e.g., NF-κB, PKC)

The protective biological activities of D-Saccharic acid 1,4-lactone (DSL) are also linked to its ability to modulate important intracellular signaling pathways involved in inflammation and cellular stress, such as NF-κB and PKC.

In a study on diabetic nephropathy (kidney disease), it was observed that the renal tissue of diabetic rats showed activation of these damaging pathways. This included the movement of the inflammatory transcription factor NF-κB into the cell nucleus and the activation of various forms of Protein Kinase C (PKC). These events contribute to inflammation and the harmful accumulation of proteins like collagen, leading to tissue injury.

Treatment with DSL was shown to counteract these pathological changes. The study concluded that DSL could alleviate renal dysfunction by suppressing these stress-related signaling pathways, specifically by inhibiting the activation of both NF-κB and PKC. This demonstrates that interaction with these signaling cascades is a critical mechanism of DSL's protective effects.

Role in Biological Systems and Pathophysiological Processes

Research on Oxidative Stress Amelioration by D-Saccharic Acid 1,4-Lactone

Oxidative stress is a key player in the development of various diseases. nih.gov D-Saccharic acid 1,4-lactone (DSL) has demonstrated significant antioxidant properties in several studies.

Research has shown that DSL can effectively reduce the production of reactive oxygen species (ROS) in cellular models. nih.govresearchgate.net In studies involving alloxan-induced diabetic rats, exposure to alloxan (B1665706) led to an increase in ROS production. nih.govresearchgate.net However, oral administration of DSL was found to restore these levels to near normal. nih.govresearchgate.net This suggests that DSL plays a crucial role in mitigating the cellular damage caused by excessive ROS.

Beyond reducing ROS production, DSL has also been found to restore the body's natural antioxidant defense systems. nih.govresearchgate.net In diabetic rat models, alloxan exposure was observed to disrupt intracellular antioxidant mechanisms. nih.govresearchgate.net Treatment with DSL, however, helped to normalize these functions, indicating its ability to bolster the cellular antioxidant defense. nih.govresearchgate.net

Tert-butyl hydroperoxide (TBHP) is a compound known to induce oxidative stress and cell death. nih.gov Studies on murine hepatocytes have demonstrated that DSL can protect against TBHP-induced cytotoxicity. nih.gov Exposure to TBHP was shown to decrease cell viability and increase membrane leakage, while DSL treatment counteracted these effects. nih.gov Specifically, DSL at a concentration of 1.5 mg/mL was effective in reducing cytotoxicity and inhibiting oxidative stress-related cell death induced by TBHP in murine hepatocytes. medchemexpress.com The protective mechanism of DSL involves the modulation of pro-apoptotic and anti-apoptotic proteins and the inhibition of apoptosis, thereby enhancing cell survival. nih.govmedchemexpress.com This protection is attributed to DSL's antioxidant activity and its function in mitochondria-dependent pathways. nih.gov

| Experimental Model | Inducing Agent | Observed Effects of Inducing Agent | Observed Protective Effects of D-Saccharic Acid 1,4-Lactone |

| Murine Hepatocytes | Tert-Butyl Hydroperoxide (TBHP) | Reduced cell viability, enhanced membrane leakage, disturbed intracellular antioxidant machineries, disrupted mitochondrial membrane potential, facilitated cytochrome c release, led to apoptotic cell death. nih.gov | Counteracted changes induced by TBHP, maintained normalcy in hepatocytes, ameliorated oxidative insult, cytotoxicity, and apoptotic cell death. nih.gov |

Investigations into Diabetes-Associated Complications

Sustained high blood sugar levels in diabetes can lead to severe complications, including damage to the pancreas and liver, often driven by oxidative stress. nih.govresearchgate.net

DSL has shown promise in protecting pancreatic β-cells, the cells responsible for producing insulin (B600854). In alloxan-induced diabetic rats, DSL was found to ameliorate diabetes and oxidative stress by inhibiting the apoptosis (cell death) of pancreatic β-cells. researchgate.netnih.gov This protective effect is mediated through a mitochondria-dependent pathway. nih.gov Alloxan exposure was shown to elevate blood glucose and glycosylated hemoglobin, while decreasing plasma insulin. nih.gov Oral administration of DSL helped to restore these parameters to near-normal levels. nih.gov The mechanism involves preventing the decrease in mitochondrial membrane potential, reducing the release of cytochrome c, and regulating Bcl-2 family proteins, ultimately inhibiting the activation of caspases that lead to β-cell apoptosis. nih.gov

| Parameter | Effect of Alloxan | Effect of D-Saccharic Acid 1,4-Lactone Treatment |

| Blood Glucose | Elevated nih.gov | Restored to near normal nih.gov |

| Glycosylated Hb | Elevated nih.gov | Restored to near normal nih.gov |

| Plasma Insulin | Decreased nih.gov | Restored to near normal nih.gov |

| Pancreatic β-cell apoptosis | Increased researchgate.net | Inhibited researchgate.net |

High blood sugar can also lead to liver damage. nih.gov Research indicates that DSL can protect the liver from hyperglycemia-induced dysfunction and apoptosis. nih.govresearchgate.net In diabetic rats, alloxan exposure resulted in elevated levels of serum alkaline phosphatase (ALP) and alanine (B10760859) transaminase (ALT), markers of liver damage. nih.govresearchgate.net Oral administration of DSL restored these levels to near normal. nih.govresearchgate.net The protective mechanism of DSL involves the inhibition of both extrinsic and intrinsic pathways of apoptosis in the liver. nih.govresearchgate.net It was observed that in diabetic liver tissue, there was an increase in TNF-α/TNF-R1, leading to the activation of caspase-8. nih.govresearchgate.net Furthermore, there was a reciprocal regulation of Bcl-2 family proteins, disruption of mitochondrial membrane potential, and release of cytochrome c, all of which contribute to a significant increase in caspase-3 expression and subsequent apoptosis. nih.govresearchgate.net Treatment with DSL was found to counteract these changes, suggesting its potential in mitigating diabetes-mediated liver damage. nih.govresearchgate.net

Impact on Renal Injury and Diabetic Nephropathy Signaling Pathways

Diabetic nephropathy is a serious complication of diabetes mellitus and a leading cause of end-stage renal disease. medscape.comresearchgate.net The pathogenesis of diabetic nephropathy is complex, involving hyperglycemia-mediated oxidative stress, inflammation, and subsequent renal tissue damage. researchgate.netresearchgate.netnih.gov Research has highlighted the protective effects of D-saccharic acid 1,4-lactone (DSL) against renal injury in animal models of diabetes. researchgate.netnih.gov

In alloxan-induced diabetic rats, oral administration of DSL was found to ameliorate renal dysfunction by mitigating hyperglycemia-induced oxidative stress. researchgate.netnih.gov This was evidenced by the restoration of intracellular antioxidant enzymes and a reduction in reactive oxygen species (ROS) production. nih.gov Furthermore, DSL was shown to normalize the activity of aldose reductase, an enzyme that increases in diabetic conditions and contributes to the development of diabetic complications. nih.gov

Mechanistically, DSL's protective effects on the kidney are linked to its ability to modulate key signaling pathways involved in inflammation and fibrosis. researchgate.netnih.gov Studies have demonstrated that in diabetic rats, there is an activation of various protein kinase C (PKC) isoforms and the nuclear translocation of nuclear factor-kappa B (NF-κB). nih.gov These events lead to an increased concentration of inflammatory cytokines and the accumulation of extracellular matrix proteins like collagen and fibronectin, which are hallmarks of renal fibrosis. nih.gov Treatment with DSL was found to counteract these changes, suggesting its potential to suppress the inflammatory and fibrotic processes in diabetic nephropathy. nih.gov Additionally, DSL was observed to inhibit the mitochondria-dependent apoptotic pathway in the kidneys of diabetic rats, further contributing to its renal-protective effects. nih.gov

Spleen Tissue Protection in Alloxan-Induced Diabetic Models

The impact of diabetes extends to various organs, including the spleen. In alloxan-induced diabetic rat models, hyperglycemia has been shown to induce oxidative stress and apoptosis in the spleen tissue. nih.govresearchgate.net Research has demonstrated that D-saccharic acid 1,4-lactone (DSL) can protect the spleen from this damage. nih.govresearchgate.net

Oral administration of DSL to diabetic rats resulted in the restoration of altered blood glucose and plasma insulin levels. nih.gov It also corrected the disturbed intracellular antioxidant mechanisms in the spleen. nih.gov The protective mechanism of DSL involves the suppression of a mitochondria-dependent apoptotic pathway. nih.govresearchgate.net In the diabetic state, hyperglycemia leads to a disruption of the mitochondrial membrane potential in the spleen, causing the release of cytochrome C into the cytosol and the activation of caspase-3, ultimately leading to apoptotic cell death. nih.govresearchgate.net Treatment with DSL was found to prevent these mitochondrial changes and subsequent apoptosis, thereby protecting the spleen tissue from hyperglycemia-induced damage. nih.govresearchgate.net

Research on Anticarcinogenic Mechanisms in Preclinical Studies (contextualized by β-glucuronidase inhibition)

D-saccharic acid 1,4-lactone is a known inhibitor of the enzyme β-glucuronidase. nih.govmedchemexpress.comcaymanchem.com This inhibitory activity is central to its proposed anticarcinogenic mechanisms.

Role of β-Glucuronidase Inhibition in Carcinogen Detoxification and Excretion

β-glucuronidase is an enzyme found in various tissues, including the liver, kidney, and spleen, that can deconjugate glucuronides. mdpi.com Glucuronidation is a major pathway in the liver for detoxifying and eliminating various harmful substances, including carcinogens. This process makes the toxins more water-soluble, facilitating their excretion. However, β-glucuronidase can reverse this process by hydrolyzing the glucuronide conjugates, leading to the reabsorption of the toxins and potentially increasing their carcinogenic activity. mdpi.com

By inhibiting β-glucuronidase, D-saccharic acid 1,4-lactone helps to maintain the conjugated, inactive state of carcinogens, thereby promoting their excretion from the body and reducing their toxic and carcinogenic potential. mdpi.com This mechanism is a key aspect of its detoxification properties. researchgate.net

Modulation of Carcinogen-Induced Gene Expression (e.g., CYP1A1, CYP1B1)

Cytochrome P450 enzymes, such as CYP1A1 and CYP1B1, are involved in the metabolic activation of procarcinogens into their ultimate carcinogenic forms. nih.gov The expression of these enzymes can be induced by various environmental xenobiotics. osti.gov While direct studies on the effect of D-saccharic acid 1,4-lactone on CYP1A1 and CYP1B1 expression are limited, the modulation of these enzymes is a recognized strategy for cancer chemoprevention. osti.govnih.gov For instance, certain dietary compounds have been shown to alter the expression of these enzymes in a way that could reduce cancer risk. nih.gov The role of D-saccharic acid 1,4-lactone in this context is an area for further investigation, but its known detoxification properties suggest a potential influence on pathways involving carcinogen-metabolizing enzymes.

Broader Detoxification Roles of D-Saccharic Acid 1,4-Lactone Monohydrate in Academic Literature

The detoxification properties of D-saccharic acid 1,4-lactone (DSL) are well-documented in scientific literature and extend beyond its role in carcinogen excretion. researchgate.netnih.govmedchemexpress.com DSL is recognized for its antioxidant and detoxifying capabilities, which contribute to its protective effects in various contexts. nih.govnih.govnih.gov

Studies have shown that DSL can protect murine hepatocytes from cytotoxicity induced by oxidative stress. medchemexpress.com It has been demonstrated to improve cell viability and prevent cell death by modulating the expression of pro-apoptotic and anti-apoptotic proteins. medchemexpress.com This protective effect against oxidative damage is a crucial aspect of its detoxification role.

Furthermore, research on alloxan-induced diabetes in rats has consistently highlighted DSL's ability to ameliorate oxidative stress in different tissues, including the pancreas, liver, and kidneys. nih.govnih.govresearchgate.netnih.gov By counteracting the damaging effects of hyperglycemia-induced oxidative stress, DSL helps to preserve tissue function and prevent the progression of diabetic complications. nih.govnih.gov Its ability to inhibit pancreatic β-cell apoptosis and protect against hepatic and renal dysfunction underscores its broad-spectrum detoxification and cytoprotective properties. nih.govresearchgate.netresearchgate.netnih.gov

| Parameter | Observation in Alloxan-Induced Diabetic Rats | Effect of D-Saccharic Acid 1,4-Lactone (DSL) Treatment |

| Renal Function | ||

| Blood Glucose | Elevated | Restored towards normal nih.gov |

| Serum Markers of Renal Injury | Elevated | Restored towards normal nih.gov |

| Reactive Oxygen Species (ROS) | Increased Production | Reduced nih.gov |

| Intracellular Antioxidant Machineries | Disturbed | Restored nih.gov |

| Aldose Reductase Activity | Increased | Normalized nih.gov |

| PKC Isoform Activation | Activated | Counteracted nih.gov |

| NF-κB Nuclear Translocation | Increased | Counteracted nih.gov |

| Inflammatory Cytokines | Increased | Counteracted nih.gov |

| Matrix Protein (Collagen, Fibronectin) Accumulation | Increased | Counteracted nih.gov |

| Mitochondria-Dependent Apoptosis | Activated | Counteracted nih.gov |

| Spleen Tissue | ||

| Blood Glucose | Elevated | Restored towards normal nih.gov |

| Plasma Insulin | Decreased | Restored towards normal nih.gov |

| Intracellular Antioxidant Machineries | Disturbed | Restored nih.gov |

| Mitochondrial Membrane Potential | Disrupted | Maintained nih.gov |

| Cytochrome C Release | Increased | Prevented nih.gov |

| Caspase-3 Activation | Increased | Prevented nih.gov |

| Apoptotic Cell Death | Increased | Prevented nih.gov |

Advanced Research Methodologies for D Saccharic Acid 1,4 Lactone Monohydrate

Analytical Techniques for Detection and Quantification

The analysis of D-Saccharic acid 1,4-lactone is often challenging due to its polar nature and its existence in equilibrium with its parent compound, D-Saccharic acid. Advanced analytical methods are required to achieve reliable separation and measurement.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of D-Saccharic acid 1,4-lactone. Due to the compound's high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred mode. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, enabling the retention and separation of polar analytes.

One established method involves an HPLC-HILIC-UV system for the simultaneous determination of glucarate (B1238325) and its 1,4-lactone form in Liuwei Dihuang preparations, a traditional Chinese medicine. google.com This method provides a new approach for the quality control of such complex herbal products. google.com In other applications, HPLC coupled with ultraviolet detection or mass spectrometry has been used to quantify D-Saccharic acid and its lactone derivative in fruits like apples and grapefruits. researchgate.netnih.gov

Table 1: Example of HPLC-HILIC-UV Method for D-Saccharic Acid 1,4-Lactone Quantification. google.com

| Parameter | Condition |

| Chromatographic Column | ZIC-HILIC (250mm x 4.6mm, 5µm) |

| Mobile Phase | A: AcetonitrileB: 5mM Ammonium dihydrogen phosphate (B84403) + 1.0% Phosphoric Acid |

| Gradient Elution | 0-3 min: 83% A3-15 min: 83-65% A15-18 min: 65% A18-20 min: 65-83% A20-30 min: 83% A |

| Detection Wavelength | 205 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis and separation of acidic carbohydrates. researchgate.net While detailed, specific protocols for D-Saccharic acid 1,4-lactone are not extensively published, the principles of TLC for related compounds are well-established. This technique is advantageous for screening multiple samples simultaneously and requires minimal sample preparation. researchgate.net For acidic carbohydrates, which can interact strongly with standard silica (B1680970) stationary phases, specialized mobile phases or plate impregnations may be required to achieve good separation. researchgate.netnih.gov TLC is also commonly used as a preliminary purity assessment for related compounds and substrates. sigmaaldrich.com

Mass Spectrometry (MS) is an indispensable tool for the analysis of D-Saccharic acid 1,4-lactone, providing unequivocal identification and highly sensitive quantification. Due to the compound's non-volatile nature, MS is almost always coupled with a liquid chromatography inlet (LC-MS). This hyphenated technique allows for the separation of the lactone from other matrix components before it enters the mass spectrometer. The mass spectrometer provides a mass-to-charge ratio (m/z) that is highly specific to the molecule, confirming its identity. researchgate.net Tandem mass spectrometry (MS/MS) can further fragment the molecule to provide structural information, enhancing analytical confidence. LC-MS methods have been successfully applied to quantify the compound in complex mixtures like traditional medicine formulations and fruit extracts. google.comnih.gov

Gas Chromatography (GC) can be used for the analysis of D-Saccharic acid 1,4-lactone, but it requires a crucial pre-analytical step: derivatization. Sugar acids and their lactones are polar and have low volatility, making them unsuitable for direct GC analysis. They must be chemically converted into more volatile derivatives, for example, through silylation. Following derivatization, GC can provide high-resolution separation of different carbohydrate-related compounds. A method for determining a derivative of D-glucaro-1:4-lactone in urine utilized gas-liquid chromatography, demonstrating the feasibility of this approach for biological samples after appropriate sample preparation. researchgate.net

High-Performance Capillary Electrophoresis (HPCE), also known as Capillary Electrophoresis (CE), offers a powerful alternative to HPLC for the analysis of charged or polar compounds like D-Saccharic acid 1,4-lactone. This technique separates molecules in a narrow capillary based on their electrophoretic mobility in an applied electric field. A rapid and simple HPCE method with diode array detection (DAD) was developed for the determination of the compound, identified as DSL, in kombucha samples. nih.gov The method demonstrated excellent reproducibility and accuracy, with relative standard deviations of less than 5%. nih.gov This was the first reported use of HPCE for the determination of this compound, highlighting its potential for quality control in fermented products. nih.gov

Table 2: HPCE Method for D-Saccharic Acid 1,4-Lactone (DSL) Determination in Kombucha. nih.gov

| Parameter | Condition |

| Capillary | 50 cm length |

| Separation Voltage | 20 kV |

| Buffer | 40 mmol/L Borax buffer (pH 6.5) |

| Buffer Additives | 30 mmol/L Sodium Dodecyl Sulfate (SDS) and 15% Methanol (B129727) (v/v) |

| Detection | UV absorption at 190 nm |

| Linear Range | 50-1500 µg/mL |

| Limit of Detection | 17.5 µg/mL |

The future of analytical research lies in the integration of multiple techniques to gain comprehensive information from a single analysis. Hyphenated methods that couple separation science with various detection and characterization technologies are at the forefront of this trend. For instance, an HPLC system can be coupled not only with a UV detector but also with an Evaporative Light Scattering Detector (ELSD) and a Mass Spectrometer (MS) simultaneously (HPLC-HILIC-UV/ELSD/MS). google.com This provides quantitative data from two different detectors alongside mass confirmation.

A more advanced, multi-faceted approach involves coupling High-Performance Thin-Layer Chromatography (HPTLC) with a sequence of analytical methods. After separation on the HPTLC plate, compounds can be detected using UV/Vis or fluorescence (FLD) scanners. Subsequently, a bioassay, such as a β-glucuronidase inhibition assay, can be performed directly on the plate to identify active zones. The active compounds can then be eluted from the plate and subjected to High-Resolution Mass Spectrometry (HRMS) for precise identification and structural elucidation. This powerful workflow connects chemical separation directly to bioactivity and structural information, accelerating the discovery of active components in complex mixtures.

In Vitro Model Systems for Mechanistic Studies

In vitro models are fundamental for dissecting the cellular and molecular mechanisms of D-Saccharic acid 1,4-lactone monohydrate. These systems allow for controlled experiments that can isolate specific biological processes.

Primary murine hepatocytes are frequently used to study the protective effects of D-Saccharic acid 1,4-lactone monohydrate against cellular damage. In one such model, hepatocytes are exposed to an inducer of oxidative stress, like tert-butyl hydroperoxide (TBHP), to simulate cytotoxic conditions. Research has shown that TBHP exposure leads to a decrease in cell viability, increased membrane leakage, and disruption of intracellular antioxidant systems in murine hepatocytes. nih.gov

The protective action of D-Saccharic acid 1,4-lactone monohydrate is evaluated by its ability to counteract these effects. Studies have demonstrated that the compound can mitigate TBHP-induced cytotoxicity and apoptotic cell death. nih.gov The underlying mechanism appears to be linked to the preservation of mitochondrial function. TBHP exposure has been found to disrupt the mitochondrial membrane potential and facilitate the release of cytochrome c into the cytosol, initiating a cascade of events leading to apoptosis. D-Saccharic acid 1,4-lactone monohydrate has been observed to prevent these mitochondrial changes, thereby protecting the hepatocytes. nih.gov

Table 1: Effects of D-Saccharic Acid 1,4-Lactone Monohydrate on Murine Hepatocytes Exposed to Oxidative Stress

| Parameter | Condition: Oxidative Stress (TBHP) | Condition: D-Saccharic Acid 1,4-Lactone Monohydrate + Oxidative Stress (TBHP) |

| Cell Viability | Decreased | Maintained near normal levels nih.gov |

| Membrane Leakage | Increased | Reduced nih.gov |

| Mitochondrial Membrane Potential | Disrupted | Maintained nih.gov |

| Cytochrome c Release | Increased | Inhibited nih.gov |

| Apoptosis | Induced | Ameliorated nih.gov |

Human liver microsomes and recombinant UDP-glucuronosyltransferase (UGT) enzymes are critical tools for studying drug metabolism. D-Saccharic acid 1,4-lactone is primarily known as an inhibitor of β-glucuronidase, an enzyme that can hydrolyze glucuronide conjugates. caymanchem.com Its effect on the UGT enzymes, which are responsible for the glucuronidation of various compounds, has also been a subject of investigation.

Systematic studies have been conducted to assess the impact of D-Saccharic acid 1,4-lactone on the activity of different UGT isoforms using pooled human liver microsomes (pHLMs) and specific recombinant UGTs. It has been observed that in some cases, high concentrations of unbuffered D-Saccharic acid 1,4-lactone can lead to a modest inhibition of glucuronidation activity in pHLMs, an effect that may be partly attributable to a decrease in the pH of the incubation medium. nih.gov However, when the pH is controlled, the inhibitory effect is less pronounced. For instance, buffered D-Saccharic acid 1,4-lactone at concentrations up to 20 mM showed no significant effect on the activity of recombinant UGT1A6. nih.gov The routine inclusion of D-Saccharic acid 1,4-lactone in in vitro glucuronidation assays is intended to prevent the reverse reaction (deconjugation) by β-glucuronidase, thereby ensuring a more accurate measurement of UGT activity. nih.gov

Table 2: Effect of D-Saccharic Acid 1,4-Lactone on UGT Activity

| System | UGT Isoform | Substrate | Effect of D-Saccharic Acid 1,4-Lactone | Reference |

| Pooled Human Liver Microsomes (pHLMs) | Multiple | Various | Concentration-dependent decrease in activity (unbuffered) | nih.gov |

| Recombinant UGT | UGT1A6 | Serotonin | No significant effect (buffered) | nih.gov |

| Recombinant UGT | UGT2B15 | 4-hydroxy-tamoxifen | Slight enhancement of activity (unbuffered) | nih.gov |

In Vivo Animal Models in Preclinical Research

Animal models are indispensable for evaluating the physiological effects of D-Saccharic acid 1,4-lactone monohydrate in a whole-organism context, providing insights into its potential therapeutic applications.

Alloxan (B1665706) is a chemical that selectively destroys insulin-producing pancreatic β-cells, leading to a state of diabetes in experimental animals, typically rats. These models are used to study diabetic complications and to evaluate the efficacy of potential anti-diabetic agents. In alloxan-induced diabetic rats, researchers have observed elevated blood glucose and glycosylated hemoglobin (HbA1c) levels, decreased plasma insulin (B600854), and increased markers of oxidative stress. nih.govresearchgate.netnih.gov

Oral administration of D-Saccharic acid 1,4-lactone monohydrate has been shown to ameliorate these diabetic parameters. nih.govnih.gov Mechanistic studies in these models have revealed that the compound's protective effects extend to various organs. For example, in the pancreas, it helps to prevent β-cell apoptosis through a mitochondria-dependent pathway, preserving insulin secretion. nih.govnih.gov In the spleen, it has been found to protect against hyperglycemia-induced damage by suppressing mitochondrial-dependent apoptotic pathways. researchgate.net Furthermore, it has demonstrated a protective role against hepatic dysfunction in diabetic rats by inhibiting both extrinsic and intrinsic apoptotic pathways in the liver. caymanchem.com

Table 3: Protective Effects of D-Saccharic Acid 1,4-Lactone Monohydrate in Alloxan-Induced Diabetic Rats

| Parameter | Alloxan-Induced Diabetic Group | D-Saccharic Acid 1,4-Lactone Monohydrate Treated Group |

| Blood Glucose | Elevated | Restored towards normal nih.govresearchgate.net |

| Plasma Insulin | Decreased | Increased nih.govresearchgate.net |

| Pancreatic β-cell Apoptosis | Increased | Inhibited nih.govnih.gov |

| Spleen Apoptosis | Increased | Suppressed researchgate.net |

| Hepatic Apoptosis | Increased | Inhibited caymanchem.com |

Models of induced oxidative stress are used to investigate the antioxidant properties of compounds. As mentioned in the in vitro section, tert-butyl hydroperoxide (TBHP) is a potent inducer of oxidative stress. nih.gov While primarily studied in cell culture, the principles of TBHP-induced oxidative damage are relevant to in vivo scenarios as well, where systemic or localized oxidative stress can be induced to study the protective effects of antioxidants.

The research on murine hepatocytes demonstrates that D-Saccharic acid 1,4-lactone monohydrate effectively counters the cellular damage caused by TBHP. nih.gov This includes the reduction of cell viability, increased membrane leakage, and disturbances in the intracellular antioxidant machinery. The compound's ability to maintain mitochondrial integrity and inhibit apoptosis in the face of such a potent oxidant highlights its significant antioxidant potential, which is a key aspect of its therapeutic promise. nih.gov

Spectroscopic and Structural Characterization Methods in Mechanistic Investigations

Spectroscopic and structural analysis methods are crucial for understanding the chemical properties of D-Saccharic acid 1,4-lactone monohydrate and its behavior in biological systems. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are employed to elucidate its structure and to study its interactions with other molecules.

NMR spectroscopy has been used to study the equilibrium between D-glucaric acid and its lactone forms, including the 1,4-lactone, in aqueous solutions. researchgate.net This is important for understanding which chemical species is present under physiological conditions and is responsible for the observed biological activity. These studies provide detailed information about the conformation of the molecule in solution. researchgate.net Mass spectrometry is another powerful tool used for the identification and quantification of D-Saccharic acid 1,4-lactone and its metabolites in biological samples. It plays a critical role in pharmacokinetic and drug metabolism studies.

Basic physical and chemical properties have also been characterized. The compound is a crystalline solid with a melting point of 91-93 °C. krackeler.com Its UV/Vis spectrum shows a maximum absorbance at 216 nm. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the three-dimensional structure of molecules in solution. For D-Saccharic acid 1,4-lactone, NMR studies are instrumental in understanding the equilibrium between its different forms. In aqueous solutions, D-glucaric acid exists in equilibrium with its lactone forms, primarily the 1,4- and 6,3-lactones. researchgate.net Two-dimensional NMR analysis has been shown to be effective in identifying and quantifying these lactone and dilactone derivatives, which may not be easily observable using traditional chromatographic techniques. researchgate.net

The chemical shifts observed in ¹³C NMR spectra are particularly sensitive to the local electronic environment of each carbon atom, providing a fingerprint of the molecular structure. oregonstate.edu Theoretical studies using density functional theory (DFT) have been employed to calculate the ¹³C NMR chemical shifts of saccharides, including lactones, in the solid state. These calculations can help in the assignment of experimental spectra and provide insights into the effects of factors like the formation of glycosidic linkages and the presence of crystal water on the chemical shifts. mdpi.com For instance, the presence of a water molecule in the crystal structure can influence the chemical shifts of nearby carbon atoms. mdpi.com

While specific ¹H and ¹³C NMR spectral data for D-Saccharic acid 1,4-lactone monohydrate is not extensively detailed in the provided search results, general principles of NMR spectroscopy for saccharides and related compounds are well-established. oregonstate.eduhmdb.caorganicchemistrydata.orghmdb.ca The interpretation of these spectra allows for the detailed characterization of the compound's conformation and its interactions with other molecules.

UV/Vis Spectroscopy in Quantitative Assays

UV/Vis spectroscopy is a widely used analytical technique for the quantitative determination of various compounds in solution, based on the absorption of ultraviolet and visible light. mt.com For D-Saccharic acid 1,4-lactone, this method has been successfully applied in its quantitative analysis, particularly in complex mixtures like kombucha broth. kombuchabrewers.orgnih.govthaiscience.info

The principle behind quantitative UV/Vis spectroscopy is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. mt.com To determine the concentration of an unknown sample, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations. uomustansiriyah.edu.iq

In the context of D-Saccharic acid 1,4-lactone, research has established methods for its separation and quantification using high-performance capillary electrophoresis (HPCE) with diode array detection (DAD), which relies on UV absorption for detection. kombuchabrewers.orgnih.gov Quantitative evaluation is often performed by measuring the ultraviolet absorption at a specific wavelength. For instance, a wavelength of 190 nm has been used for the determination of D-Saccharic acid 1,4-lactone. kombuchabrewers.orgnih.govthaiscience.info Another source indicates a maximum absorbance (λmax) at 216 nm. caymanchem.comcaymanchem.com

The linearity of the relationship between peak area and concentration allows for accurate quantification within a defined range. For example, a linear response for D-Saccharic acid 1,4-lactone has been reported in the concentration range of 50–1500 µg/mL with a detection limit of 17.5 µg/mL in one study, and in the range of 25-200 µg/mL with a detection limit of 25 µg/mL in another. kombuchabrewers.orgnih.govthaiscience.info These methods have demonstrated good reproducibility, with relative standard deviations (RSD) of less than 5%. nih.gov

Table 1: UV/Vis Spectroscopy Quantitative Assay Parameters for D-Saccharic Acid 1,4-Lactone

| Parameter | Value | Reference |

|---|---|---|

| Wavelength (λmax) | 190 nm | kombuchabrewers.orgnih.govthaiscience.info |

| Wavelength (λmax) | 216 nm | caymanchem.comcaymanchem.com |

| Linear Range | 50–1500 µg/mL | kombuchabrewers.orgnih.gov |

| Linear Range | 25–200 µg/mL | thaiscience.info |

| Limit of Detection (LOD) | 17.5 µg/mL | kombuchabrewers.orgnih.gov |

| Limit of Detection (LOD) | 25 µg/mL | thaiscience.info |

Theoretical and Computational Investigations of D Saccharic Acid 1,4 Lactone Monohydrate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to study D-glucaric acid and its lactones to understand their conformational preferences, electronic characteristics, and the equilibrium between different forms in solution.

Conformational Analysis of D-Glucaric Acid and its Lactones

DFT calculations have been employed to analyze the various three-dimensional shapes, or conformations, that D-glucaric acid and its lactones can adopt. The conformation of these molecules is crucial as it dictates their stability and how they interact with other molecules, such as enzymes.

Studies have investigated the conformations of D-glucaric acid, D-glucaro-1,4-lactone, and D-glucaro-6,3-lactone. researchgate.net For D-glucuronic acid, a related compound, DFT analysis has shown a preference for certain conformations, with intramolecular hydrogen bonding playing a major role in determining the stability of different structures. acs.org For sulfated derivatives of D-glucuronic acid, investigations using DFT and NMR spectroscopy revealed that the introduction of sulfate groups can lead to considerable conformational changes, with a prevalence of skew-boat conformers over the typical chair conformation. mdpi.com DFT studies on nucleosides derived from D-glucaric acid indicate that greater stability is observed for molecules containing the 6,3-lactone ring compared to those with the 1,4-lactone ring. researchgate.net

Predictions of Electronic Properties and Chemical Reactivity

DFT is a valuable tool for predicting the electronic properties and chemical reactivity of molecules. nih.govredalyc.org By calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can estimate a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator; a smaller gap generally implies higher reactivity.

Theoretical studies on D-glucaric acid derivatives have utilized this approach. researchgate.net Calculations have shown that the D-glucaro-1,4-lactone system has a smaller HOMO-LUMO energy gap compared to the D-glucaro-6,3-lactone system. researchgate.net This suggests that D-glucaro-1,4-lactone is the more reactive of the two monolactones, a finding that aligns with experimental observations of the instability of the 1,4-lactone ring. researchgate.netresearchgate.net

| Compound | HOMO-LUMO Energy Gap (Calculated) | Predicted Reactivity |

|---|---|---|

| D-glucaro-1,4-lactone | Lower | Higher |

| D-glucaro-6,3-lactone | Higher | Lower |

Stability and Equilibrium of Lactone Rings (e.g., 1,4-lactone vs. 6,3-lactone) in Solution

In an aqueous solution, D-glucaric acid exists in a dynamic equilibrium with its various lactone forms: primarily the 1,4-lactone and 6,3-lactone, as well as a 1,4:6,3-dilactone. waikato.ac.nznih.gov The position of this equilibrium is influenced by factors such as pH and temperature. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy has been a key experimental technique for studying this equilibrium. waikato.ac.nz Under acidic conditions, the open-chain D-glucaric acid is the predominant species at equilibrium. The relative concentration of D-glucaro-1,4-lactone is found to be slightly higher than that of D-glucaro-6,3-lactone, while the concentration of the dilactone is low. waikato.ac.nz Under neutral conditions, D-glucaro-1,4-lactone is relatively stable. waikato.ac.nz Some studies indicate that the 6,3-lactone ring has greater stability compared to the 1,4-lactone ring. researchgate.net The transition between the monolactones is believed to occur primarily via the open-chain acyclic form. researchgate.netresearchgate.net

| Compound | Relative Concentration at Equilibrium (Acidic Conditions) |

|---|---|

| D-Glucaric Acid | Dominant |

| D-glucaro-1,4-lactone | Slightly higher than 6,3-lactone |

| D-glucaro-6,3-lactone | Slightly lower than 1,4-lactone |

| D-glucaro-1,4:6,3-dilactone | Low |

Molecular Modeling and Docking Studies of Enzyme Interactions

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as D-Saccharic acid 1,4-lactone, binds to a macromolecule (receptor), such as an enzyme. scielo.org.mx These methods are instrumental in understanding the mechanism of enzyme inhibition.

Characterization of β-Glucuronidase Binding Sites and Inhibitor Interactions

D-Saccharic acid 1,4-lactone is a well-known inhibitor of the enzyme β-glucuronidase. nih.gov Molecular docking studies have been performed to elucidate the specific interactions between the inhibitor and the enzyme's active site. scielo.org.mxnih.gov These studies help identify the key amino acid residues responsible for binding the inhibitor.

The catalytic mechanism of β-glucuronidase involves key glutamic acid residues (e.g., Glu451 in human β-glucuronidase) that act as proton donors. nih.gov Docking simulations of D-Saccharic acid 1,4-lactone into the active site of E. coli β-glucuronidase have revealed specific interactions. nih.gov For instance, conventional hydrogen bonds have been observed with residues such as TYR472, and carbon-hydrogen bonds with SER360. nih.gov Other studies have highlighted the importance of a network of residues in the active site that interact with inhibitors, including TYR468, TYR472, and LEU561, which form alkyl and pi-alkyl interactions. nih.gov The binding of inhibitors can induce significant conformational changes in the active site, involving movements of key residues like Y469. nih.gov

| Amino Acid Residue | Type of Interaction with Inhibitor |

|---|---|

| TYR472 | Conventional Hydrogen Bond, Pi-Pi Stacking |

| SER360 | Carbon-Hydrogen Bond |

| ASN358 | Conventional Hydrogen Bond |

| LEU361 | Carbon-Hydrogen Bond, Alkyl/Pi-Alkyl |

| TYR468 | Alkyl/Pi-Alkyl |

| LEU561 | Alkyl/Pi-Alkyl |

| Glu451 | Catalytic Residue (Proton Donor) |

Substrate Cave Analysis in Enzymatic Catalysis

The "substrate cave," or active site pocket, is the region of the enzyme where the substrate binds and catalysis occurs. Analysis of this cave is crucial for understanding enzyme specificity and for designing effective inhibitors. The three-dimensional structure of β-glucuronidase reveals a well-defined catalytic pocket. nih.gov

Structural studies have identified the specific residues that line this pocket and are responsible for substrate discrimination. For example, in the GH79 family of β-glucuronidases, residues Glu45, Tyr243, Tyr292–Gly294, and Tyr334 form the catalytic pocket and are crucial for recognizing the glucuronic acid substrate. nih.gov The interaction between the substrate's carboxyl group and the main chains of specific residues is a key determinant of binding and activity. nih.gov For the GH2 family, to which human β-glucuronidase belongs, the active site contains a flexible loop that is critical for sensitivity to inhibitors. nih.govnih.gov Understanding the architecture and flexibility of this substrate cave allows for the rational design of new, more potent, and selective inhibitors.

Future Directions and Emerging Research Areas for D Saccharic Acid 1,4 Lactone Monohydrate

Elucidation of Novel Biological Targets and Signaling Pathways

While the inhibition of β-glucuronidase is a well-documented mechanism of action for DSL, emerging evidence suggests that its biological activities may be more pleiotropic. medchemexpress.comsigmaaldrich.com Future research is poised to explore these novel targets and their associated signaling pathways, moving beyond the established antioxidant and anti-apoptotic effects.

One area of nascent interest is the potential of DSL to modulate the activity of the Klotho protein . A product information sheet has indicated that DSL may inhibit the Klotho-mediated deglycosylation of excitatory amino acid transporters (EAATs) and peptide transporters (PEPTs). sigmaaldrich.comscientificlabs.ie The Klotho protein is a critical regulator of aging and metabolism, and its dysregulation is implicated in numerous age-related diseases. By potentially modulating Klotho's enzymatic activity, DSL could exert effects on a wide range of physiological processes, including mineral metabolism, insulin (B600854) signaling, and cellular senescence. Further investigation into this interaction is warranted to validate this preliminary observation and to understand the downstream consequences of Klotho inhibition by DSL.

Another promising avenue of research is the interaction of DSL with UDP-glucuronosyltransferase 1 (UGT1A1) . sigmaaldrich.comscientificlabs.ienih.gov DSL has been utilized in UGT1A1 inhibition assays, suggesting a potential role in modulating the phase II detoxification pathway. scientificlabs.ienih.gov Research on flavonoids has demonstrated that compounds can act as both substrates and inhibitors of UGT1A1, leading to complex drug-drug interactions. nih.gov Elucidating the precise nature of DSL's interaction with UGT1A1—whether it acts as a substrate, an inhibitor, or both—is crucial. Understanding this relationship could have significant implications for its use in combination with other therapeutic agents that are metabolized by this enzyme.

Furthermore, DSL has been employed in iduronidase activity assays . sigmaaldrich.comscientificlabs.ie Iduronidase is a lysosomal enzyme, and its deficiency leads to the genetic disorder mucopolysaccharidosis type I (MPS I). While the context of DSL's use in these assays is not fully detailed in the available literature, it opens up the possibility of its interaction with other lysosomal enzymes beyond β-glucuronidase. Future studies could explore whether DSL has a broader inhibitory profile against other glycosidases, which could have therapeutic implications for a range of lysosomal storage disorders.

Table 1: Potential Novel Biological Targets of D-Saccharic Acid 1,4-Lactone Monohydrate

| Potential Target | Implied Activity | Potential Research Direction |

| Klotho | Inhibition of deglycosylation activity | Investigation of effects on aging, mineral metabolism, and cellular senescence. |

| UGT1A1 | Inhibition/Substrate | Elucidation of the mechanism of interaction and its impact on drug metabolism. |

| Iduronidase | Interaction/Inhibition | Exploration of inhibitory activity against other lysosomal glycosidases. |

Development of Advanced Analogues with Enhanced Biological Specificity and Efficacy

The use of D-Saccharic acid 1,4-lactone monohydrate as a standard in the development of novel β-glucuronidase inhibitors underscores its importance as a scaffold for medicinal chemistry efforts. medchemexpress.comcaymanchem.com However, research into the synthesis and biological evaluation of advanced analogues of DSL itself is a key future direction. The goal of such research would be to develop derivatives with improved properties, such as enhanced biological specificity, increased efficacy, and more favorable pharmacokinetic profiles.

Structure-activity relationship (SAR) studies are fundamental to this endeavor. By systematically modifying the chemical structure of the DSL molecule, researchers can identify the key functional groups responsible for its biological activity. For instance, modifications to the lactone ring, the carboxylic acid group, or the hydroxyl groups could lead to analogues with a higher affinity and selectivity for β-glucuronidase or other novel targets. While specific SAR studies on DSL analogues are not yet widely published, the principles of medicinal chemistry suggest that such exploration is a logical next step.

The development of analogues could also address some of the potential limitations of the parent compound. For example, the stability of the lactone ring at physiological pH is a consideration that could be addressed through chemical modification. medchemexpress.com Furthermore, creating a library of DSL analogues would enable a more comprehensive screening for activity against a wider range of biological targets, potentially uncovering new therapeutic applications.

Integration with Omics Technologies for Comprehensive Mechanistic Research

To gain a holistic understanding of the biological effects of D-Saccharic acid 1,4-lactone monohydrate, the integration of "omics" technologies is an essential future research direction. These high-throughput approaches, including proteomics, metabolomics, and transcriptomics, can provide an unbiased and comprehensive view of the molecular changes induced by DSL treatment in cells and organisms.

Proteomics , the large-scale study of proteins, can identify changes in protein expression and post-translational modifications in response to DSL. frontiersin.orgnih.govfrontiersin.org This could reveal the full spectrum of signaling pathways modulated by the compound, moving beyond the currently known apoptotic pathways. For example, a proteomic analysis of cells treated with DSL could identify novel protein interactors and downstream effectors, providing a more detailed mechanistic picture.